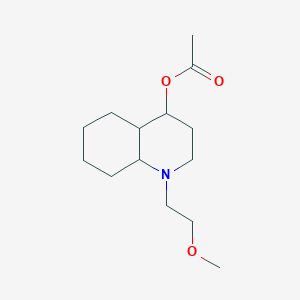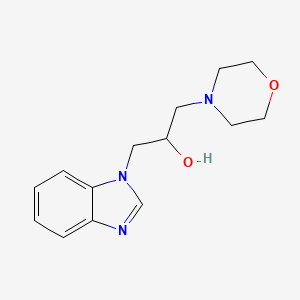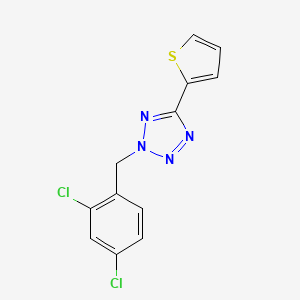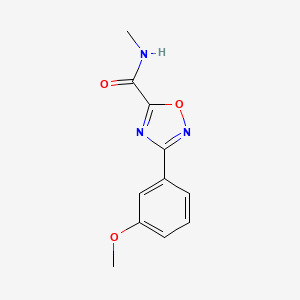
1-(2-Methoxyethyl)decahydroquinolin-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate is a chemical compound with the molecular formula C14H25NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate can be achieved through several synthetic routes. One common method involves the reaction of decahydroquinoline with 2-methoxyethyl acetate under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the methoxyethyl group to a carboxyl group, resulting in the formation of a quinoline carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions can occur at the methoxyethyl group or the quinoline ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. Its unique structure allows for the creation of novel compounds with potential pharmaceutical applications.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate is explored as a lead compound for drug development. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .
Comparison with Similar Compounds
1-(2-Methoxyethyl)decahydro-4-quinolinyl acetate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, quinoline, is a simpler structure without the methoxyethyl and acetate groups. It is widely used in the synthesis of various pharmaceuticals.
4-Hydroxyquinoline: This derivative has a hydroxyl group at the 4-position, which imparts different chemical properties and biological activities.
2-Methylquinoline: The presence of a methyl group at the 2-position makes this compound more hydrophobic and alters its reactivity.
Properties
Molecular Formula |
C14H25NO3 |
|---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
[1-(2-methoxyethyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-yl] acetate |
InChI |
InChI=1S/C14H25NO3/c1-11(16)18-14-7-8-15(9-10-17-2)13-6-4-3-5-12(13)14/h12-14H,3-10H2,1-2H3 |
InChI Key |
COHAZZNQVVNWKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCN(C2C1CCCC2)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11068489.png)
![4-bromo-N-[2-(2-chlorophenoxy)ethyl]naphthalene-1-sulfonamide](/img/structure/B11068492.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-(2-oxo-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-17-yl)acetamide](/img/structure/B11068499.png)



![ethyl 4-[(7aR)-7-oxo-3-(thiophen-2-yl)-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11068513.png)
![8-(bromomethyl)-3-cyclohexyl-8-methyl-1,2,3,4,8,9-hexahydro-5H-pyrimido[5,4-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11068515.png)
![5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11068526.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(3-methoxyphenyl)acetamide](/img/structure/B11068552.png)
![3-(4-methoxyphenyl)-7-[(4-methylphenyl)amino]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11068554.png)
![7'-Amino-1-benzyl-2'-[(2-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11068565.png)
![N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11068570.png)
